(S)-Ethyl 3-hydroxy-4-iodobutanoate

Vue d'ensemble

Description

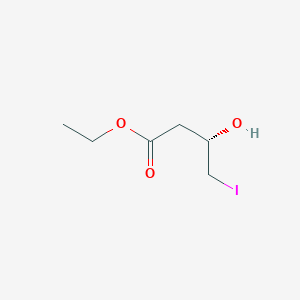

(S)-Ethyl 3-hydroxy-4-iodobutanoate (CAS: 159614-88-7) is a chiral organic compound with the molecular formula C₆H₁₁IO₃ and a molecular weight of 258.06 g/mol . Its IUPAC name reflects its structure: an ethyl ester group at position 1, a hydroxyl (-OH) group at position 3, and an iodine substituent at position 4 on a butanoate backbone. Key properties include:

- Physical state: Liquid at room temperature.

- Storage: Recommended at 4°C for stability .

- Applications: Primarily used as a building block in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical configuration (S-enantiomer) and reactive iodine moiety .

The compound is commercially available in high-purity grades (≥99%) and is supplied by specialty chemical manufacturers like American Elements and Enamine Ltd .

Méthodes De Préparation

The synthesis of (S)-Ethyl 3-hydroxy-4-iodobutanoate typically involves the esterification of (S)-3-hydroxy-4-iodobutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity.

Analyse Des Réactions Chimiques

(S)-Ethyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The iodine atom in the molecule can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

(S)-Ethyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-Ethyl 3-hydroxy-4-iodobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a comparative analysis of (S)-Ethyl 3-hydroxy-4-iodobutanoate and related esters, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Influence: The hydroxyl (-OH) and iodine (-I) groups in this compound enable dual reactivity: the -OH participates in hydrogen bonding or oxidation reactions, while the -I facilitates nucleophilic substitutions (e.g., Suzuki couplings) . In contrast, Ethyl 4-iodobutanoate lacks the hydroxyl group, limiting its utility in stereoselective reactions . Ethyl acetoacetate’s keto-enol tautomerism allows for versatile enolate chemistry, making it indispensable in Claisen condensations and heterocycle synthesis .

Chirality and Stereochemical Utility: The (S) -configuration of the target compound distinguishes it from non-chiral analogs like Ethyl 4-iodobutanoate, enabling its use in asymmetric catalysis and enantioselective drug synthesis .

Cost and Stability: The high cost of this compound (~€767/g) reflects its specialized synthesis and purification requirements, whereas simpler esters like Ethyl acetoacetate are mass-produced and cheaper .

Research Findings and Discrepancies

- Molecular Weight Variability: A conflict exists between sources regarding the molecular weight of this compound. While American Elements reports 258.06 g/mol , Enamine Ltd lists 238.09 g/mol . This discrepancy may stem from measurement errors or typographical issues, warranting further verification.

- Synthetic Applications: The iodine atom in the target compound enhances its utility in cross-coupling reactions compared to non-halogenated analogs. For example, it serves as a precursor in palladium-catalyzed couplings to generate complex chiral molecules .

Activité Biologique

(S)-Ethyl 3-hydroxy-4-iodobutanoate is a compound of significant interest in medicinal chemistry and drug development due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview of current knowledge.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: CHI O. The presence of the iodine atom and the hydroxyl group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound has been documented using various methodologies. A notable approach involves the reaction of butanoate with sodium iodide in acetone, yielding the compound in high purity and yield (85%) .

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. The compound's structure allows it to act as a substrate or inhibitor in enzymatic reactions, which is crucial for its role in drug development .

Case Studies

- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation .

- Antimicrobial Properties : A study highlighted the antimicrobial activity of this compound against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective effects of this compound have revealed promising results. In models of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death, indicating its potential utility in treating neurodegenerative diseases .

Research Findings

The biological activity of this compound is believed to stem from its ability to modulate enzyme activity and influence cellular pathways. Its iodinated structure may facilitate interactions with nucleophilic sites on proteins, leading to alterations in enzyme kinetics and metabolic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing enantiomerically pure (S)-Ethyl 3-hydroxy-4-iodobutanoate, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can achieve high enantiomeric excess (ee). Key steps include protecting the hydroxyl group during iodination to avoid racemization. Characterization via chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry ensures stereochemical validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H and C NMR identify the ester carbonyl (δ ~170 ppm), hydroxyl proton (δ ~2.5 ppm, broad), and iodine’s deshielding effects on adjacent carbons.

- IR : Stretching frequencies for -OH (3200–3600 cm) and ester C=O (1720–1740 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peak (m/z ~238.09) and fragmentation patterns (e.g., loss of ethyl group, m/z 193) validate the structure .

Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitution (S2) reactions?

- Methodological Answer : The iodine atom’s polarizability and leaving-group ability enhance S2 reactivity. Kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) can quantify activation parameters. For example, reactions with sodium ethoxide in DMF show faster substitution rates compared to bromo analogs, confirmed by GC-MS monitoring .

Advanced Research Questions

Q. How can contradictory data on enantiomeric excess (ee) in synthesized batches be resolved?

- Methodological Answer : Discrepancies often arise from inconsistent chromatographic conditions or impurities. Cross-validate using:

- Chiral HPLC with multiple columns (e.g., Chiralcel OD vs. AD).

- Circular Dichroism (CD) to correlate optical activity with ee.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 09) to identify stereochemical anomalies .

Q. What experimental design optimizes kinetic resolution in multi-step catalytic asymmetric syntheses using this compound?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Variables : Catalyst loading (e.g., 1–5 mol%), temperature (0–40°C), and solvent (THF vs. toluene).

- Response Surface Methodology (RSM) models ee and yield trade-offs.

- In-situ Monitoring : ReactIR tracks intermediate formation to avoid over-reaction. Statistical tools (e.g., ANOVA) validate significance .

Q. How do solvent polarity and storage conditions affect the compound’s stability and degradation pathways?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

- Forced Degradation : Expose to UV light (ICH Option 2), humidity (75% RH), and elevated temperatures (40°C).

- HPLC-MS Analysis : Identify degradation products (e.g., de-iodinated byproducts or ester hydrolysis).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage (e.g., -20°C, desiccated) .

Q. What strategies mitigate batch-to-batch variability in large-scale syntheses?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction endpoints.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like ee ≥98% and establish design space for parameters (e.g., stirring rate, cooling profiles).

- Multivariate Analysis (MVA) : Use Principal Component Analysis (PCA) to correlate raw material purity (e.g., iodine source) with final product quality .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in catalytic efficiency studies across different laboratories?

- Methodological Answer :

- Interlaboratory Studies : Standardize protocols (e.g., ASTM E691) for reaction conditions and analytical methods.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outliers.

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% ee for HPLC) and operator variability .

Propriétés

IUPAC Name |

ethyl (3S)-3-hydroxy-4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.